5,12-Bis(phenylethynyl)naphthacene

Catalog No.
S1512459
CAS No.
18826-29-4
M.F
C34H20
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-Bis(phenylethynyl)naphthacene

CAS Number

18826-29-4

Product Name

5,12-Bis(phenylethynyl)naphthacene

IUPAC Name

5,12-bis(2-phenylethynyl)tetracene

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H

InChI Key

OUHYGBCAEPBUNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

Organic electronics:

Due to its fluorescent properties, 5,12-Bis(phenylethynyl)naphthacene has been investigated as a potential material for organic light-emitting diodes (OLEDs) []. Research suggests it can be used as an efficient host material for achieving high brightness and color purity in blue OLEDs [].

Organic photovoltaics:

Similar to its application in OLEDs, the light-emitting properties of 5,12-Bis(phenylethynyl)naphthacene have also been explored in the context of organic photovoltaics (OPVs) []. Studies have evaluated its potential as an acceptor material in bulk heterojunction OPVs, showcasing its ability to harvest light and generate electricity [].

5,12-Bis(phenylethynyl)naphthacene is a polycyclic aromatic hydrocarbon characterized by a naphthacene core with phenylethynyl substituents at the 5 and 12 positions. This compound is notable for its bright fluorescence, emitting in the yellow-orange region of the visible spectrum, making it valuable in various applications including light-emitting devices and fluorescent dyes. Its planar structure facilitates extensive π-electron delocalization, which enhances its optical properties and contributes to its strong absorption and emission characteristics .

BPEN's mechanism of action lies in its ability to absorb light energy. Upon absorbing a photon of light, electrons in the molecule get excited to a higher energy level. When these electrons return to their ground state, they release energy in the form of light with a longer wavelength, resulting in the characteristic orange fluorescence observed in lightsticks.

While comprehensive data on BPEN's toxicity is limited, it's advisable to handle it with care as most organic compounds can exhibit some level of toxicity. It's recommended to wear gloves and protective eyewear when working with BPEN and avoid inhalation or ingestion.

Please Note:

  • Information regarding the specific details of BPEN's synthesis, decomposition reactions, and some physical properties is limited in open-source scientific literature. Further research into these aspects might be required depending on the specific needs of your investigation.
Like chemiluminescence and singlet fission. These interactions are crucial for understanding how the compound can be effectively utilized in energy-harvesting applications and fluorescent technologies. The solid-state packing of this compound also influences its properties such as charge transport and energy transfer dynamics .

The synthesis of 5,12-Bis(phenylethynyl)naphthacene can be accomplished through several methods:

  • Multi-step Synthesis:
    • React phthalic anhydride with naphthalene to form 2-α-naphthoyl benzoic acid.
    • Perform cyclodehydration and rearrangement using aluminum chloride and sodium chloride to yield 5,12-naphthacenequinone.
    • React 5,12-naphthacenequinone with lithium phenylethynylide followed by reductive aromatization with stannous chloride to produce the final compound.
  • One-pot Synthesis:
    • This method streamlines the process by directly converting 5,12-naphthacenequinone to 5,12-Bis(phenylethynyl)naphthacene using lithium phenylethynylide and subsequent reduction with stannous chloride without isolating intermediate products. This approach enhances yields and simplifies procedures .

5,12-Bis(phenylethynyl)naphthacene finds diverse applications due to its fluorescent properties:

  • Fluorescent Dyes: Utilized in lightsticks and other luminescent devices due to its ability to emit bright orange light .
  • Photovoltaics: Its role in singlet fission presents opportunities for improving efficiency in solar cells by facilitating charge generation.
  • Biological Imaging: Potential use as a fluorescent marker in biological assays and imaging techniques .

Several compounds share structural or functional similarities with 5,12-Bis(phenylethynyl)naphthacene. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetracenePolycyclic aromatic hydrocarbonStrong fluorescence but less stability than naphthacenes
PhenanthrenePolycyclic aromatic hydrocarbonDifferent substitution patterns affecting fluorescence
6-Phenyl-6H-dibenzo[c,e]oxepinDibenzo derivativeExhibits unique electronic properties due to its fused ring system
5-(4-Methylphenyl)anthraceneAnthracene derivativeEnhanced solubility and altered electronic properties

These compounds exhibit varying degrees of fluorescence and stability influenced by their structural characteristics. The presence of phenylethynyl groups in 5,12-Bis(phenylethynyl)naphthacene significantly enhances its optical properties compared to others like tetracene or phenanthrene .

The molecular architecture of 5,12-Bis(phenylethynyl)naphthacene represents a fascinating case study in organic semiconductor design, where structural modifications dramatically influence electronic and optical properties. Understanding the fundamental relationship between molecular structure and functional properties provides the foundation for rational design of advanced materials with tailored characteristics.

Electronic Structure and Conjugation Patterns

5,12-Bis(phenylethynyl)naphthacene possesses a unique electronic structure characterized by its extended π-conjugation system. The molecule consists of a naphthacene backbone (four linearly fused benzene rings) with phenylethynyl groups attached at the 5 and 12 positions. This molecular architecture results in a chemical formula of C₃₄H₂₀ and a molecular weight of 428.52 g/mol.

The compound's electronic properties are primarily determined by its extended π-conjugation system. The naphthacene core provides a rigid, planar scaffold that enables efficient electron delocalization across the molecule. The phenylethynyl substituents extend this conjugation through their triple bonds (ethynyl groups), which act as effective π-bridges connecting the phenyl rings to the naphthacene core. This extended conjugation is responsible for the compound's absorption in the visible region and its strong fluorescence emission.

The largely planar conformation of the molecule maximizes orbital overlap throughout the π-system, which is crucial for its photophysical properties. Quantum chemical calculations have shown that the frontier molecular orbitals (HOMO and LUMO) are delocalized across the entire π-system, with significant contributions from both the naphthacene core and the phenylethynyl substituents. This orbital distribution explains the compound's efficient light absorption and emission properties.

The phenylethynyl groups serve dual functions in modifying the electronic structure: they extend the π-conjugation length and alter the electron density distribution across the molecule. These effects combine to fine-tune the HOMO-LUMO gap, resulting in the characteristic yellow-orange fluorescence that makes this compound valuable for various applications.

Computational Modeling of Optical Properties

Computational studies have provided significant insights into the optical properties of 5,12-Bis(phenylethynyl)naphthacene and related acene derivatives. Time-dependent density functional theory (TD-DFT) has emerged as a powerful tool for predicting and analyzing the electronic transitions responsible for the absorption and emission spectra of these compounds.

TD-DFT calculations typically employ functionals such as CAM-B3LYP with a triple-zeta basis set (DEF2-TZVP) to accurately model the excited states of conjugated organic molecules. The computational methodology often includes:

!CAM-B3LYP DEF2-TZVP CPCM(HEXANE)%TDDFTNROOTS 30END

This approach calculates vertical transition energies, oscillator strengths, and transition dipole moments, providing a comprehensive picture of the photophysical properties. When applied to 5,12-Bis(phenylethynyl)naphthacene, these calculations reveal multiple electronic transitions in the visible region, with the strongest absorption bands typically appearing around 490 nm.

Computational studies also investigate singlet and triplet exciton couplings in acene derivatives, which are crucial for understanding processes such as singlet fission. These investigations employ various quantum chemical methods, including DFT, TD-DFT, and ZINDO/S calculations. The results provide valuable insights into the excited-state dynamics and energy transfer processes that occur in these materials.

The predicted spectra from TD-DFT calculations can be further refined by convoluting the calculated transition lines with Gaussian functions to simulate experimental band broadening. This approach allows for direct comparison with experimental absorption and emission spectra, typically showing good agreement with measured values.

Molecular Engineering Strategies for Enhanced Fluorescence

Molecular engineering of 5,12-Bis(phenylethynyl)naphthacene and related compounds focuses on optimizing their fluorescence properties through strategic structural modifications. Several approaches have been developed to enhance quantum yield, tune emission wavelength, and improve photostability.

One effective strategy involves modifying the substituent patterns. Research on related compounds has shown that bis(phenylethynyl)anthracenes exhibit consistently high fluorescence quantum yields, typically in the range of 0.7-0.9. This suggests that the phenylethynyl substitution pattern provides an effective platform for designing highly fluorescent materials. The specific positioning of these substituents is crucial, as demonstrated by studies on tetracene derivatives, where the 5,12-positions offer optimal electronic properties.

Another approach focuses on controlling steric and electronic factors to influence photophysical properties. Studies have shown that steric effects from o-alkyl groups on aryl substituents can be highly localized to the substituted ring, while the electronic effects of phenylethynyl substituents are more evenly distributed. This understanding allows for precise tuning of properties through targeted structural modifications.

The incorporation of phenylethynyl groups specifically alters the energy levels and intermolecular coupling in acene derivatives. In 5,12-Bis(phenylethynyl)naphthacene, these substituents contribute to efficient singlet fission compared to the parent tetracene, demonstrating how strategic substitution can enhance desired photophysical processes.

Molecular rigidity also plays a crucial role in fluorescence efficiency. The rigid framework of 5,12-Bis(phenylethynyl)naphthacene minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield. This principle has been demonstrated in related compounds like 1,4-Bis(phenylethynyl)naphthalene, which achieves a quantum yield approaching 1.0, ranking among the most efficient fluorescent materials known.

Multi-Step Synthesis and Reaction Optimization

The synthesis of BPEN typically begins with 5,12-naphthacenequinone, a planar aromatic diketone that serves as the foundational precursor [4]. Functionalization of this quinone involves sequential ethynylation reactions to introduce phenylethynyl groups at the 5 and 12 positions. A representative pathway involves:

  • Nucleophilic Addition: Treatment of 5,12-naphthacenequinone with ethynyllithium reagents at -78°C in tetrahydrofuran (THF) yields diol intermediates. This step requires strict temperature control to prevent side reactions [3] [6].
  • Reductive Aromatization: The diols undergo reduction using stannous chloride (SnCl₂) in hydrochloric acid, restoring the aromatic naphthacene core while retaining the ethynyl substituents [7].
  • Sonogashira Coupling: The terminal alkynes on the naphthacene backbone react with iodobenzene derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide to form the final phenylethynyl groups [3] [6].

Reaction Optimization Strategies:

  • One-Pot Synthesis: Integrating the addition, reduction, and coupling steps into a single reactor reduces intermediate isolation and improves overall yield (45–60% vs. 30–40% in stepwise methods) [3] [6].
  • Catalyst Screening: Palladium-based catalysts with bulky phosphine ligands (e.g., P(t-Bu)₃) enhance coupling efficiency by minimizing homocoupling byproducts [6].
  • Solvent Systems: Mixed solvents like THF/N,N-dimethylformamide (DMF) balance reagent solubility and reaction kinetics, particularly during ethynyllithium additions [7].
ParameterTraditional MethodOptimized One-Pot Method
Reaction Steps3 (separate)1 (integrated)
Yield (%)30–4045–60
Catalyst Loading (mol%)5–102–3
Purification ComplexityHigh (multiple chromatographies)Moderate (single crystallization)

Precursor Synthesis and Functionalization Routes

The synthesis of 5,12-naphthacenequinone, BPEN’s primary precursor, involves cyclization of anthraquinone derivatives under Friedel-Crafts conditions [4]. Key functionalization routes include:

  • Symmetrical Substitution: Sequential addition of identical ethynyllithium reagents (e.g., phenylethynyllithium) to the quinone’s carbonyl groups ensures uniform substitution at the 5 and 12 positions [3].
  • Unsymmetrical Functionalization: Employing two distinct ethynyllithium reagents (e.g., phenyl- and trimethylsilylethynyllithium) enables asymmetric substitution, though this requires precise stoichiometric control to avoid cross-contamination [6].

Intermediate Characterization:

  • Diol Intermediates: Fourier-transform infrared (FTIR) spectroscopy confirms the presence of hydroxyl groups (broad peak at 3200–3400 cm⁻¹) and alkyne stretches (2100–2260 cm⁻¹) [7].
  • Aromatic Core Restoration: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies the disappearance of diol protons and reappearance of aromatic proton signals post-reduction [3] [7].

Scalability and Industrial Production Challenges

Scaling BPEN synthesis to industrial levels presents three primary challenges:

  • Precursor Availability: 5,12-Naphthacenequinone is not commercially produced at scale, necessitating in-house synthesis via energy-intensive Friedel-Crafts acylations [4].
  • Catalyst Cost: Palladium catalysts account for ~40% of raw material costs. Recycling protocols using supported Pd nanoparticles (e.g., Pd/C) are under investigation to mitigate expenses [6].
  • Purification Demands: BPEN’s low solubility in common solvents (e.g., <1 mg/mL in chloroform at 25°C) necessitates repetitive crystallizations, reducing throughput [5].

Industrial Mitigation Strategies:

  • Continuous Flow Systems: Microreactors improve heat transfer during exothermic ethynylation steps, reducing decomposition risks [3].
  • Alternative Reducing Agents: Replacing SnCl₂ with greener reductants (e.g., ascorbic acid) is being explored to simplify waste management [7].

5,12-Bis(phenylethynyl)naphthacene exhibits exceptional fluorescence properties that have made it a valuable compound for diverse photonic applications. The molecule demonstrates bright fluorescence with emission in the yellow-orange region of the visible spectrum . The fluorescence mechanism involves the absorption of photons by the extensively conjugated π-electron system, followed by electronic excitation to higher energy states and subsequent radiative decay back to the ground state .

The fluorescence quantum yield of 5,12-Bis(phenylethynyl)naphthacene is remarkably high, ranging from 0.7 to 0.9 in benzene solution. This exceptional quantum efficiency places it among the most fluorescent organic compounds, with studies indicating that bis(phenylethynyl)anthracenes show little variation in fluorescence efficiency within their series and consistently demonstrate high quantum yields. The high quantum yield is attributed to the planar molecular structure that facilitates extensive π-electron delocalization, enhancing both absorption and emission characteristics .

The emission maximum occurs at approximately 570-590 nanometers in solution , corresponding to the yellow-orange region of the visible spectrum. In chemiluminescent applications, such as lightsticks, the emission peak is observed at around 590 nanometers, producing characteristic orange light. The fluorescence emission demonstrates a structured vibrational progression typical of rigid aromatic systems, indicating minimal conformational changes upon electronic excitation .

Time-resolved fluorescence measurements reveal complex emission dynamics. In solution, the compound typically exhibits single-exponential decay with lifetimes in the nanosecond range . However, the precise lifetime depends significantly on the solvent environment and molecular aggregation state. The radiative decay process competes with non-radiative pathways, with the high quantum yield indicating that radiative decay is the dominant deactivation mechanism under typical conditions .

The emission mechanism involves electronic transitions between the lowest excited singlet state and the ground state. The large Stokes shift observed in some derivatives suggests potential involvement of charge transfer character in the excited state . The phenylethynyl substituents not only extend the conjugation but also influence the electronic structure through both inductive and resonance effects, fine-tuning the emission properties .

Singlet Fission Dynamics and Triplet Generation

5,12-Bis(phenylethynyl)naphthacene demonstrates efficient singlet fission properties, particularly in its tetracene derivative form (5,12-bis(phenylethynyl)tetracene or BPET). Singlet fission represents a spin-allowed process where one singlet exciton splits into two triplet excitons, potentially doubling the photocurrent in photovoltaic applications.

Ultrafast transient absorption spectroscopy reveals that singlet fission in BPET thin films occurs with exceptional efficiency. The singlet fission yield reaches approximately 90%, with an overall triplet yield of ~180%. This high efficiency demonstrates that nearly every absorbed photon generates two triplet excitons, approaching the theoretical maximum for singlet fission systems.

The singlet fission dynamics proceed through multiple timescales. The process initiates with ultrafast relaxation of the singlet exciton to correlated triplet pair formation within 200 femtoseconds. This represents one of the fastest singlet fission processes reported in organic semiconductors. The initial correlated triplet pair formation is followed by free triplet exciton generation on the picosecond timescale.

Detailed kinetic analysis reveals a bimodal distribution of singlet fission rates. The majority of singlet excitons undergo fission with a lifetime of approximately 1.0 picoseconds, while a slower component originates from the amorphous phase with timescales of ~100 picoseconds. This distribution reflects the heterogeneous nature of thin film samples, where different molecular packing arrangements lead to varying electronic coupling strengths.

The triplet excitons generated through singlet fission demonstrate remarkable stability, with triplet lifetimes extending to approximately 3 milliseconds. This long-lived triplet state is crucial for photovoltaic applications, as it provides sufficient time for triplet diffusion and charge separation at heterojunctions.

The efficiency of singlet fission in BPET compared to the parent tetracene is attributed to the influence of phenylethynyl substituents on energy levels and intermolecular coupling. The substituents modify the electronic structure, creating favorable energetic conditions for singlet fission while maintaining strong intermolecular interactions necessary for efficient triplet pair formation.

Spectroscopic signatures of singlet fission include the rapid decay of singlet-singlet absorption at 421 nanometers concurrent with the growth of triplet-triplet absorption between 470-520 nanometers. The appearance of these triplet absorption features within picoseconds confirms the singlet fission mechanism rather than intersystem crossing, which would occur on much longer timescales.

Ultrafast Electron Transfer and Vibrational Coherence

5,12-Bis(phenylethynyl)naphthacene exhibits sophisticated ultrafast electron transfer dynamics coupled with coherent vibrational motion. The compound has been specifically selected for studies of vibrational coherence in ultrafast electron transfer reactions due to its strong vibrational structure in absorption spectra.

Broadband transient absorption spectroscopy reveals coherent wavepacket motions with frequencies ranging from 300 to 1600 wavenumbers. The most prominent vibrational coherence occurs at 310 wavenumbers, which corresponds to molecular vibrations that are strongly coupled to the electronic transition. This vibrational coherence demonstrates that nuclear motion plays a crucial role in the electron transfer process.

The vibrational coherence is observed to persist for several hundred femtoseconds, indicating that the molecular vibrations maintain phase coherence even during rapid electronic transitions. Importantly, the vibrational coherence of the 310 wavenumber mode is reduced with increasing driving force for electron transfer, suggesting that vibrational coupling modulates the electron transfer efficiency.

Femtosecond spectroscopy studies demonstrate that 5,12-Bis(phenylethynyl)naphthacene serves as an excellent electron donor in bimolecular electron transfer reactions with various acceptors. The electron transfer dynamics occur on ultrafast timescales, with rate constants that depend on both the thermodynamic driving force and the strength of vibrational coupling.

The mechanism of vibrationally coherent electron transfer involves the preparation of vibrational wavepackets in the electronic ground state upon photoexcitation. These wavepackets then evolve on both ground and excited state potential energy surfaces, with the vibrational motion influencing the electron transfer rate. The observation of persistent vibrational coherence suggests that nuclear motion can enhance electron transfer efficiency under certain conditions.

Time-resolved vibrational spectroscopy reveals that specific vibrational modes of the naphthacene core and phenylethynyl substituents participate in the electron transfer process. The coupling between electronic and vibrational degrees of freedom leads to non-adiabatic electron transfer dynamics where the reaction coordinate involves both electronic and nuclear motion.

The phenylethynyl substituents play a crucial role in mediating vibrational coherence. The ethynyl linkers provide strong electronic coupling while the phenyl rings contribute additional vibrational modes that can couple to the electron transfer process. This combination of electronic and vibrational coupling creates optimal conditions for observing coherent nuclear motion during electron transfer.

Quantum coherence effects in 5,12-Bis(phenylethynyl)naphthacene persist for timescales comparable to the electron transfer process itself. This temporal overlap between coherent nuclear motion and electronic transition suggests that vibrational coherence can influence electron transfer efficiency and provides insights into the quantum mechanical nature of electron transfer in complex molecular systems.

XLogP3

9.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18826-29-4

Wikipedia

5,12-Bis(phenylethynyl)naphthacene

General Manufacturing Information

Naphthacene, 5,12-bis(2-phenylethynyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types